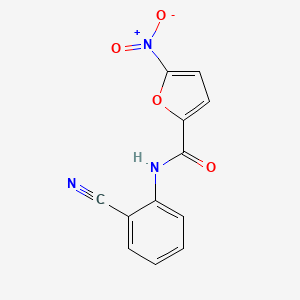![molecular formula C24H25N5O3S B2705048 N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-35-1](/img/structure/B2705048.png)
N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution and heterocyclization . For instance, a mixture of appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles and anhydrous potassium carbonate in DMF was stirred overnight to form a solid .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings including a triazole and a quinazoline. Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring is known to readily bind in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a triazole derivative, it is likely to have the properties common to other triazole compounds .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" have been explored for their antimicrobial properties. For instance, quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their activity against various microorganisms. The study indicated that some of these compounds exhibited moderate to good antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Özyanik et al., 2012).
Analgesic Activity
Another area of interest is the analgesic properties of quinazoline derivatives. Research involving the synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety showed that selected compounds exhibited analgesic activity. This highlights the potential of such derivatives in pain management and the development of new analgesic drugs (Saad et al., 2011).
Anticancer Activity
The anticancer activities of 1,2,4-triazoloquinoline derivatives have been extensively investigated. A study reported the synthesis of a series of urea derivatives derived from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine, which were tested for their anticancer efficacy against human neuroblastoma and colon carcinoma cell lines. Some of these compounds showed significant to moderate cytotoxicity, indicating their potential as anticancer agents (Reddy et al., 2015).
Orientations Futures
Mécanisme D'action
Quinazoline derivatives
have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . They have been determined to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Triazole compounds
, which are five-membered aromatic azole chain containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors .
Propriétés
IUPAC Name |
N-cyclopentyl-1-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-28-22(31)19-11-10-16(21(30)25-17-7-3-4-8-17)13-20(19)29-23(28)26-27-24(29)33-14-15-6-5-9-18(12-15)32-2/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSBPRWBNYGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

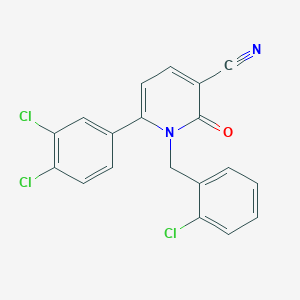
![3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704970.png)
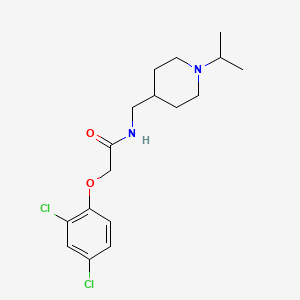
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)
![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)

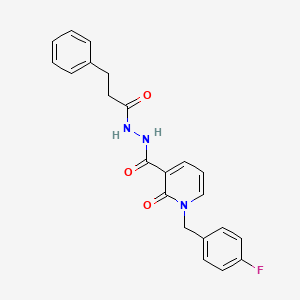
![5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704978.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)
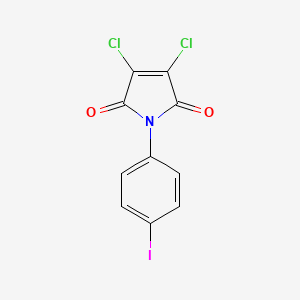
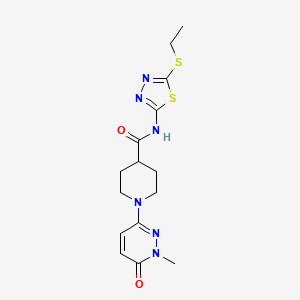

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)
